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molecular formula C11H9BrO2 B8690597 ethyl 3-(3-bromophenyl)propiolate

ethyl 3-(3-bromophenyl)propiolate

Cat. No. B8690597
M. Wt: 253.09 g/mol
InChI Key: BIQLGUPFBOIPRG-UHFFFAOYSA-N
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Patent
US08871796B2

Procedure details

Ethyl propiolate (2.15 mL, 21.2 mmol, 1.20 equiv) was added to a mixture of 1-bromo-3-iodobenzene (5.00 g, 17.7 mmol, 1 equiv), PdCl2(CH3CN)2 (367 mg, 1.41 mmol, 0.080 equiv), copper (1) iodide (135 mg, 0.707 mmol, 0.040 equiv) and potassium carbonate (2.93 g, 21.2 mmol, 1.20 equiv) in N,N-dimethylformamide (44 mL) at 22° C. The reaction mixture was stirred for 1 hour, then was partitioned between ethyl acetate and saturated aqueous ammonium chloride solution. The organic layer was washed sequentially with water and saturated aqueous sodium chloride solution. The washed solution was dried over sodium sulfate, and the dried solution was filtered. The filtrate was concentrated, and the residue was purified by flash-column chromatography on silica gel (hexanes, grading to 40% ethyl acetate-hexanes) to afford ethyl 3-(3-bromophenyl)prop-2-ynoate (1.08 g, 24%). Calc'd (M+1)+: 253.0. Found: 252.9.
Quantity
2.15 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(CH3CN)2
Quantity
367 mg
Type
reactant
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step One
Name
copper (1) iodide
Quantity
135 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[C:2]#[CH:3].[Br:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11](I)[CH:10]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.[Cu]I>[Br:8][C:9]1[CH:10]=[C:11]([C:3]#[C:2][C:1]([O:5][CH2:6][CH3:7])=[O:4])[CH:12]=[CH:13][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.15 mL
Type
reactant
Smiles
C(C#C)(=O)OCC
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)I
Name
PdCl2(CH3CN)2
Quantity
367 mg
Type
reactant
Smiles
Name
Quantity
2.93 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
44 mL
Type
solvent
Smiles
CN(C=O)C
Name
copper (1) iodide
Quantity
135 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was partitioned between ethyl acetate and saturated aqueous ammonium chloride solution
WASH
Type
WASH
Details
The organic layer was washed sequentially with water and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The washed solution was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
the dried solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash-column chromatography on silica gel (hexanes, grading to 40% ethyl acetate-hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C#CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 24.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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